1-(4-fluorophenyl)-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
CAS No.: 851937-36-5
Cat. No.: VC6671115
Molecular Formula: C24H24FN3O2S
Molecular Weight: 437.53
* For research use only. Not for human or veterinary use.
![1-(4-fluorophenyl)-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea - 851937-36-5](/images/structure/VC6671115.png)
Specification
CAS No. | 851937-36-5 |
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Molecular Formula | C24H24FN3O2S |
Molecular Weight | 437.53 |
IUPAC Name | 3-(4-fluorophenyl)-1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea |
Standard InChI | InChI=1S/C24H24FN3O2S/c1-16-21(22-14-19(29-2)9-10-23(22)26-16)11-12-28(15-20-4-3-13-30-20)24(31)27-18-7-5-17(25)6-8-18/h3-10,13-14,26H,11-12,15H2,1-2H3,(H,27,31) |
Standard InChI Key | GRWHVRVYDIPRFW-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CO3)C(=S)NC4=CC=C(C=C4)F |
Introduction
Chemical Structure and Molecular Features
The compound’s structure is characterized by three distinct subunits:
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4-Fluorophenyl group: A benzene ring substituted with a fluorine atom at the para position, known to enhance lipid solubility and metabolic stability in drug-like molecules .
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Furan-2-ylmethyl group: A furan heterocycle attached via a methylene linker, contributing to electron-rich aromatic interactions and potential hydrogen bonding .
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2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl group: An indole scaffold with methoxy and methyl substituents, a motif frequently associated with antiviral and anti-inflammatory activities .
The thiourea core (–NH–C(=S)–NH–) serves as a pivotal pharmacophore, enabling hydrogen bonding with biological targets such as enzymes or nucleic acids . Computational modeling predicts a twisted conformation due to steric interactions between the furan and indole subunits, potentially influencing binding affinity and selectivity.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of this compound likely proceeds via a multi-step sequence:
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Indole subunit preparation: 5-Methoxy-2-methylindole could be synthesized via Fischer indole synthesis using 4-methoxyphenylhydrazine and methyl ketones, followed by alkylation at the 3-position .
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Furan-2-ylmethyl amine synthesis: Furan-2-carbaldehyde may undergo reductive amination to yield furan-2-ylmethylamine, a precursor for thiourea formation .
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Thiourea coupling: Reacting 4-fluorophenyl isothiocyanate with the secondary amine generated from furan-2-ylmethylamine and 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamine under basic conditions .
Key Challenges and Solutions
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Steric hindrance: The bulky indole and furan groups may impede thiourea formation. Strategies such as high-dilution conditions or microwave-assisted synthesis could improve yields .
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Regioselectivity: Protecting groups (e.g., Boc for amines) may be necessary to direct coupling to the desired nitrogen atoms .
Biological Activities and Mechanism of Action
Enzyme Inhibition
Thioureas are potent inhibitors of glutaminyl cyclase (QC), an enzyme implicated in neurodegenerative diseases. The 4-fluorophenyl group in similar compounds demonstrated IC₅₀ values of 0.8–3.2 µM against human QC . Molecular docking suggests the indole subunit binds to a hydrophobic pocket adjacent to the enzyme’s active site.
Antiviral Activity
Indole derivatives substituted at the 3-position exhibit inhibitory effects on RNA viruses, with selectivity indices (SI) up to 17.1 . The thiourea linkage may enhance this activity by stabilizing interactions with viral proteases or polymerases.
Physicochemical and Pharmacokinetic Properties
Table 1: Predicted properties of 1-(4-fluorophenyl)-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
Future Directions and Applications
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Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents (e.g., replacing methoxy with ethoxy on the indole) could optimize potency and reduce toxicity.
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Combination Therapies: Pairing with existing antifungals (e.g., fluconazole) may overcome drug resistance via multi-target mechanisms .
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Nanoparticle Delivery: Encapsulation in liposomes or polymeric nanoparticles could enhance solubility and target specificity .
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